Phyllanthimide

Antispasmodic Structure-Activity Relationship (SAR) Guinea pig ileum

Phyllanthimide is a naturally occurring glutarimide alkaloid (C15H20N2O2) isolated from *Phyllanthus sellowianus*. Structurally, it is a 3-(dimethylamino)-1-(2-phenylethyl)-2,6-piperidinedione, featuring a saturated six-membered imide ring.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 116174-65-3
Cat. No. B044476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthimide
CAS116174-65-3
Synonymsphyllanthimide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2
InChIInChI=1S/C15H20N2O2/c1-16(2)13-8-9-14(18)17(15(13)19)11-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeyALIBGDLGPQIBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phyllanthimide (116174-65-3) Baseline: A Glutarimide Scaffold for Differentiated Analog Development


Phyllanthimide is a naturally occurring glutarimide alkaloid (C15H20N2O2) isolated from *Phyllanthus sellowianus*. Structurally, it is a 3-(dimethylamino)-1-(2-phenylethyl)-2,6-piperidinedione, featuring a saturated six-membered imide ring [1]. It serves as the foundational scaffold for a series of synthetic cyclic imide analogs, particularly N-phenylmaleimides and N-phenylsuccinimides, which demonstrate markedly different biological activity profiles [2].

Why a 'Generic Cyclic Imide' Cannot Substitute for Phyllanthimide in Experimental Design


Phyllanthimide's saturated glutarimide core cannot be interchanged with other cyclic imide classes without fundamentally altering the study's structural basis. Original characterization work revealed that the natural alkaloid itself exhibited no antispasmodic activity in preliminary pharmacological tests, which directly motivated the synthesis of its unsaturated maleimide and succinimide analogs [1]. This establishes Phyllanthimide not as a potent active principle, but as an essential inactive natural scaffold or precursor, making it uniquely suited for comparative structure-activity relationship (SAR) studies, targeted derivatization, or use as a negative control that is structurally congruent with active analog series.

Phyllanthimide (116174-65-3) Measurable Differentiation Guide: SAR & Selectivity Data


Structural Determinant of Inactivity: Phyllanthimide vs. Maleimide and Succinimide Scaffolds

The natural alkaloid Phyllanthimide (a saturated glutarimide) directly contrasts with its synthetic unsaturated analogs. The original isolation study reported that Phyllanthimide itself exhibited no antispasmodic activity [1]. In comparison, maleimide derivatives of Phyllanthimide demonstrated high antispasmodic potency, while succinimide derivatives were approximately 5–8 fold less potent than the maleimides in an acetylcholine-mediated guinea-pig ileum contraction model [2]. This confirms that the double bond in the imido ring is a critical structural requirement for activity, a feature absent in the parent compound.

Antispasmodic Structure-Activity Relationship (SAR) Guinea pig ileum

Antibacterial Potency Gap: Maleimide Derivatives are ~30-Fold More Active Than Succinimide Counterparts

In studies investigating the antibacterial potential of Phyllanthimide analogs, a critical activity cliff was identified. N-Phenylmaleimide derivatives were reported to be approximately 30 times more active than their corresponding N-Phenylsuccinimide derivatives, as determined by Minimum Inhibitory Concentration (MIC) against both E. coli and S. aureus [1]. Phyllanthimide, possessing a saturated piperidinedione ring, represents a structurally distinct baseline relative to both active analog classes, reinforcing the essential role of the cyclic imido double bond for antibacterial potency.

Antibacterial SAR MIC

Analgesic Differentiation: Cyclic Imide Analogs Surpass Aspirin and Acetaminophen

A series of cyclic imides structurally related to Phyllanthimide were evaluated for analgesic activity using the acetic acid-induced abdominal constriction test in mice. The study concluded that some of these synthetic compounds, given intraperitoneally, were several times more potent than the standard reference analgesics aspirin and paracetamol [1]. While Phyllanthimide itself is the natural precursor scaffold, this data underscores how minor structural derivatization (targeting the imide ring unsaturation and N-substituents) can shift the pharmacological profile from inactivity to superior benchmarked efficacy.

Analgesic Antinociceptive SAR

Cytotoxic Activity Against Melanoma: Maleimide Derivatives Achieve Low μM IC50 and In Vivo Tumor Reduction

The antitumoral potential of the maleimide analog class was demonstrated in both in vitro and in vivo models. Four N-phenylmaleimide derivatives showed significant in vitro cytotoxicity against B16F10 melanoma cells, with IC50 values ranging from 0.84 to 9 μM [1]. In a preclinical mouse model, treatment with a specific derivative (M5) significantly reduced tumor size by 67%, and only 37 ± 2% of treated mice developed a tumor [1]. Phyllanthimide, as the parent glutarimide, represents the unoptimized scaffold from which these therapeutically potent maleimide leads were derived, enabling comparative studies on the impact of imide ring saturation on cytotoxicity.

Cytotoxicity Melanoma Drug Discovery

Validated Application Scenarios for Phyllanthimide (116174-65-3) Based on Experimental Evidence


SAR Probe for Mapping the Pharmacophoric Contribution of Imide Ring Unsaturation

Procure Phyllanthimide for use as an inactive natural alkaloid control in structure-activity relationship (SAR) assays. Because it possesses a saturated glutarimide ring, it allows systematic pairwise comparisons with its synthetic unsaturated maleimide (5–8 fold more potent as an antispasmodic) and succinimide analogs. This enables clear delineation of the requirement for a cyclic imido double bond in antispasmodic and antibacterial pharmacophores [Section 3, Evidence 1 & 2].

Scaffold Sourcing for Analgesic Lead Optimization

Obtain Phyllanthimide as the starting template for a medicinal chemistry program focused on non-opioid analgesics. Evidence confirms that derivatives of this scaffold can be synthesized to achieve efficacy several times greater than aspirin and paracetamol in standard preclinical pain models. Using the parent compound ensures you begin from a defined, natural-product-derived core structure with established synthetic tractability [Section 3, Evidence 3].

Precursor Compound for Targeted Synthesis of Anticancer Maleimide Derivatives

Researchers aiming to generate libraries of N-phenylmaleimide derivatives for melanoma therapy should select Phyllanthimide as a reference standard or synthetic starting point. The maleimide class derived from this scaffold has demonstrated low micromolar cytotoxicity (IC50 0.84–9 μM) and a 67% reduction in tumor size in vivo, making the parent compound a key comparator substance for potency and selectivity profiling during lead generation [Section 3, Evidence 4].

Antibacterial Pharmacophore Baseline for Imide-Class Compounds

In antibacterial discovery projects, use Phyllanthimide to define the baseline activity of a saturated glutarimide. This is critical because the unsaturated maleimide derivatives achieve approximately 30-fold greater potency against *E. coli* and *S. aureus*. The parent compound thus serves as an essential negative control to validate that observed bactericidal effects are indeed dependent on the introduced unsaturation and not the skeleton itself [Section 3, Evidence 2].

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